[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester
Description
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester is a biphenyl-based compound featuring two carboxylic acid groups at the 3- and 4'-positions, with a chlorine substituent at the 3'-position and a methyl ester group at the 3-position. This structure combines aromatic rigidity with polar functional groups, making it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C15H10ClO4- |
|---|---|
Molecular Weight |
289.69 g/mol |
IUPAC Name |
2-chloro-4-(3-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18)/p-1 |
InChI Key |
VZNJWEPVHKLJCE-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Reaction Conditions
- Aryl Halide Component : Methyl 4'-bromobenzoate serves as the electrophilic partner, introducing the 3-methyl ester group.
- Boronic Acid Component : 3-Chlorophenylboronic acid provides the 3'-chloro substituent.
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.
- Base : K₂CO₃ or Na₂CO₃ in a mixed solvent system (e.g., THF/H₂O or DME/H₂O) at 80–100°C.
Challenges and Optimization
- Competing Homocoupling : Minimized by using degassed solvents and strict anaerobic conditions.
- Steric Hindrance : Electron-withdrawing groups (e.g., esters) slow coupling; elevated temperatures improve kinetics.
Esterification Strategies for Methyl Ester Formation
Esterification of carboxylic acids is critical for introducing the 3-methyl ester group. Two principal methods are employed:
BF₃/MeOH-Mediated Esterification
Diazomethane Methylation
- Conditions : React carboxylic acid with excess CH₂N₂ in Et₂O/MeOH at 0°C.
- Limitations : Diazomethane’s toxicity necessitates careful handling; unsuitable for acid-sensitive substrates.
Chlorination at the 3'-Position
Introducing the chloro substituent requires regioselective methods:
Electrophilic Aromatic Substitution
- Reagents : Cl₂ gas with FeCl₃ or AlCl₃ in DCM at 0–25°C.
- Directing Effects : The biphenyl’s electron-rich meta-position facilitates chlorination.
Example :
- Dissolve biphenyl intermediate (1.0 equiv) in DCM with FeCl₃ (1.1 equiv).
- Bubble Cl₂ gas for 1 h, then stir for 4 h.
- Quench with H₂O, extract, and purify.
Yield : 60–75%.
Directed Ortho-Metalation (DoM)
Stepwise Synthesis and Functional Group Interconversion
For complex substitution patterns, a stepwise approach is optimal:
Sequential Coupling and Oxidation
Hydrolysis-Esterification Tandem Reactions
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | 70–85 | High regioselectivity, mild conditions | Requires palladium catalyst |
| BF₃/MeOH Esterification | >90 | Rapid, no isomerization | Limited to free carboxylic acids |
| Electrophilic Chlorination | 60–75 | Cost-effective | Requires strict temperature control |
| DoM Chlorination | 50–65 | Precise meta-directing | Low yields, sensitive substrates |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (ethanol, water).
Esterification: Alcohols, acid catalysts (sulfuric acid), solvent (methanol, ethanol).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Esterification: Ester derivatives of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogs
Key Insights :
- Substituent Position : The 3,4'-dicarboxylic acid configuration in the target compound contrasts with 4,4'- or 2,4'-substituted analogs, affecting symmetry and coordination behavior in MOFs .
- Halogen Effects : Chlorine’s moderate electron-withdrawing nature (compared to fluorine) may enhance stability in biological environments or alter ligand-metal interactions .
Functional Group Variations
- Ester vs. Free Acid : The methyl ester in the target compound improves solubility compared to free carboxylic acids (e.g., [1,1'-biphenyl]-3,4'-dicarboxylic acid), which are typically used as deprotonated linkers in MOFs .
- Chloro vs. Methoxy : Replacing chlorine with methoxy (e.g., 4,4'-dimethoxydiphenyl derivatives) increases electron-donating capacity, affecting photophysical properties .
Physical and Chemical Properties
- LogP Comparison : The dimethyl ester analog ([1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester) has a logP of 3.17, indicating moderate lipophilicity. The target compound’s chlorine substituent may further increase logP, enhancing membrane permeability .
- Thermal Stability: Chlorine substitution generally improves thermal stability compared to non-halogenated analogs, as seen in PCB derivatives .
Biological Activity
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester (CAS No. 92152-01-7) is an organic compound belonging to the biphenyl family. Its structure features a biphenyl backbone substituted with a chlorine atom and a methyl ester at specific positions. This unique arrangement of functional groups grants the compound distinct chemical properties, making it valuable in various scientific and industrial applications.
- Molecular Formula : C14H10ClO4
- Molecular Weight : 278.68 g/mol
- Boiling Point : Not available
- Synthesis : The compound can be synthesized through methods such as the Suzuki–Miyaura cross-coupling reaction, involving halogenated biphenyl derivatives and boronic acids in the presence of palladium catalysts.
Biological Activity Overview
The biological activity of this compound has been explored primarily through interaction studies focusing on its reactivity with enzymes and receptors within biological systems. These studies aim to elucidate mechanisms of action and inform potential therapeutic uses.
Antioxidant Activity
Research indicates that biphenyl derivatives exhibit antioxidant properties. For example, studies have demonstrated that various biphenyl compounds can scavenge free radicals in vitro. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid (Control) | 4.92 ± 0.32 | TBD |
Study on Enzyme Interactions
A study published in Nature explored the interactions of biphenyl derivatives with specific enzymes involved in metabolic pathways. The findings suggested that these compounds could potentially modulate enzyme activity, leading to applications in drug development for metabolic disorders.
Potential Therapeutic Uses
Research has indicated that compounds structurally related to [1,1'-Biphenyl]-3,4'-dicarboxylic acid may have potential applications in treating conditions like cancer and inflammation due to their ability to inhibit specific biological pathways.
Comparative Analysis with Related Compounds
The biological activity of [1,1'-Biphenyl]-3,4'-dicarboxylic acid can be contrasted with similar compounds to assess its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Chloro-4-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Structure | Different reactivity due to varied substitution |
| 3-Bromo-3’-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Structure | May exhibit different biological activities due to bromine's larger atomic size |
| 3-Chloro-3’-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Structure | Alters steric hindrance affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
